PSB 10 hydrochloride

説明

PSB-10 hydrochloride is a drug that acts as a selective antagonist for the adenosine A3 receptor . The Ki value at the human A3 receptor is 0.44 nM, indicating a high affinity. It shows more than 800-fold selectivity for hA3 over rA1, rA2A, hA1, hA2A, and hA2B receptors .

Molecular Structure Analysis

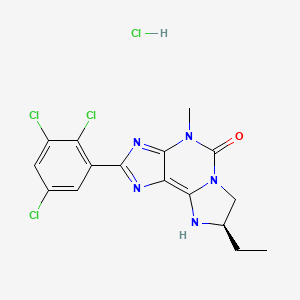

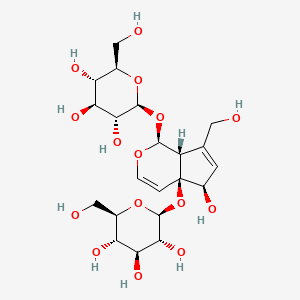

The molecular structure of PSB-10 hydrochloride is complex, with a molecular formula of C16H14Cl3N5O . The structure includes various functional groups and rings, contributing to its unique properties and functions.Physical And Chemical Properties Analysis

PSB-10 hydrochloride has a molecular weight of 435.14 g/mol . It is soluble in DMSO to a concentration of less than 10.88 mg/ml . The compound should be stored at +4°C for optimal stability .科学的研究の応用

Neuroscience

PSB 10 hydrochloride: has been instrumental in neuroscience research, particularly in studying the adenosine A3 receptor’s role in brain function and disorders. It has been used to investigate the receptor’s involvement in neuroprotection and neurodegeneration, with implications for diseases like Alzheimer’s and Parkinson’s .

Cardiology

In cardiology, PSB 10 hydrochloride aids in understanding the cardiovascular effects of adenosine A3 receptor modulation. It helps explore the receptor’s potential in protecting against cardiac ischemia and arrhythmias, offering insights into novel therapeutic approaches .

Oncology

The compound’s selective antagonism makes it valuable in oncology research. It helps dissect the adenosine A3 receptor’s contribution to cancer cell proliferation and apoptosis, providing a pathway to new cancer therapies .

Immunology

PSB 10 hydrochloride: is used in immunology to study the adenosine A3 receptor’s role in immune responses. It has applications in researching inflammatory diseases and could contribute to developing treatments for conditions like asthma and rheumatoid arthritis .

Pharmacology

In pharmacology, PSB 10 hydrochloride serves as a tool to understand the pharmacodynamics and pharmacokinetics of adenosine A3 receptor interactions. This knowledge is crucial for the development of drugs targeting this receptor .

Biochemistry

Researchers use PSB 10 hydrochloride in biochemistry to study the molecular mechanisms of the adenosine A3 receptor. It helps elucidate the receptor’s signaling pathways and its impact on cellular metabolism .

Molecular Biology

In molecular biology, PSB 10 hydrochloride is used to investigate the genetic regulation of the adenosine A3 receptor. It assists in understanding how the receptor’s expression is controlled and how it can be manipulated for therapeutic purposes .

Toxicology

Lastly, in toxicology, PSB 10 hydrochloride helps assess the safety profile of adenosine A3 receptor modulation. It is used to predict potential toxic effects and to develop safer drugs with fewer side effects .

作用機序

Target of Action

PSB 10 hydrochloride is a potent and highly selective antagonist for the human adenosine A3 receptor . The adenosine A3 receptor is a protein that in humans is encoded by the ADORA3 gene. It has a high affinity for adenosine, and upon binding, it triggers a variety of downstream effects, playing a crucial role in many physiological processes.

Mode of Action

PSB 10 hydrochloride interacts with its target, the adenosine A3 receptor, by binding to it selectively . This binding inhibits the activity of the receptor, acting as an inverse agonist

Biochemical Pathways

It is known that adenosine receptors play a key role in the central nervous system and have been implicated in various physiological processes including pain, inflammation, and stress responses . By acting as an inverse agonist at the adenosine A3 receptor, PSB 10 hydrochloride could potentially affect these processes.

Result of Action

PSB 10 hydrochloride, by acting as an inverse agonist at the adenosine A3 receptor, has been shown to produce thermal hyperalgesia in mice . Hyperalgesia is an increased sensitivity to pain, which can be a result of injury to tissues and nerves. This suggests that PSB 10 hydrochloride could potentially have applications in pain management.

Safety and Hazards

特性

IUPAC Name |

(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl3N5O.ClH/c1-3-8-6-24-15(20-8)12-14(23(2)16(24)25)22-13(21-12)9-4-7(17)5-10(18)11(9)19;/h4-5,8,20H,3,6H2,1-2H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBFUVHYQGOQSS-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028434 | |

| Record name | (8R)-8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-1,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

591771-91-4 | |

| Record name | PSB-10 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591771914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8R)-8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-1,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSB-10 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2R36CZP9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide](/img/structure/B1139393.png)

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)